molecular formula C24H21ClN6O B10871751 (E)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-chlorophenyl)methanimine

(E)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-chlorophenyl)methanimine

Cat. No.: B10871751
M. Wt: 444.9 g/mol
InChI Key: ANCVWIPMJJOUGD-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME typically involves multiple steps. One common approach starts with the preparation of 4-chlorobenzaldehyde, which can be synthesized by the oxidation of 4-chlorobenzyl alcohol . The next steps involve the formation of the oxime and the subsequent coupling with the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in biological systems or its function in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is unique due to its complex structure, which combines aromatic and heterocyclic elements.

Properties

Molecular Formula

C24H21ClN6O

Molecular Weight

444.9 g/mol

IUPAC Name

(E)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C24H21ClN6O/c1-16-17(2)30(13-19-6-4-3-5-7-19)23-22(16)24-28-21(29-31(24)15-26-23)14-32-27-12-18-8-10-20(25)11-9-18/h3-12,15H,13-14H2,1-2H3/b27-12+

InChI Key

ANCVWIPMJJOUGD-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.